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Brevinin-2-OA7

Cat. No.: B1577760
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-OA7 is a 33-amino acid antimicrobial peptide (AMP) sourced from the skin of the Odorrana andersonii frog . This synthetic peptide exhibits potent activity against a spectrum of microorganisms, including the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans, with reported MIC values ranging from 5.8 to 23.2 µM . As a member of the Brevinin-2 family, it shares the hallmark of a putative C-terminal "Rana box" disulfide bridge, a structural motif that studies on related peptides suggest can be a primary determinant of haemolytic activity rather than a requirement for antimicrobial function . Its mechanism of action, typical for many AMPs, is believed to involve electrostatic interactions with anionic bacterial membranes, leading to membrane disruption and cell death . This makes it a valuable research tool in the ongoing effort to combat antimicrobial resistance (AMR), particularly given the demonstrated potential of Brevinin-2 family peptides against challenging drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Research into this compound and its analogues provides critical insights into the structure-activity relationships of AMPs, guiding the rational engineering of novel therapeutics with an improved therapeutic index . This product is supplied as a lyophilized powder and is intended for Research Use Only. Not for Human or Diagnostic Use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVLGTVKDLLIGAGKSAAQSTLKTLSCKISNDC

Origin of Product

United States

Biological Origin and Diversity of Brevinin 2 Peptides

Amphibian Sources of Brevinin-2-OA7 and Related Peptides

The brevinin-2 (B1175259) family of peptides is predominantly found in ranid frogs, often referred to as true frogs. The specific peptide, this compound, has been isolated from the skin secretions of the golden crossband frog, Odorrana andersonii, a species found in China novoprolabs.com.

The first members of the brevinin family, brevinin-1 (B586460) and brevinin-2, were initially discovered in the skin secretions of the Japanese frog, Rana brevipoda porsa nih.gov. Since this initial discovery, a multitude of brevinin-2 and related peptides have been identified from a wide array of amphibian species across Asia and Europe. Notably, while brevinin-2 peptides with their characteristic C-terminal cyclic domain are common in Eurasian frogs, related peptides lacking this feature have been found in North American ranids nih.gov.

The following table provides a summary of various Brevinin-2 peptides and the amphibian species from which they have been isolated.

Peptide NameAmphibian Source
Brevinin-2Rana brevipoda porsa
This compoundOdorrana andersonii novoprolabs.com
Brevinin-2RRana ridibunda nih.gov
Brevinin-2EMa, -2EMb, -2EMb'Glandirana emeljanovi mdpi.com
Brevinin-2Ra, -2RbGlandirana rugosa mdpi.com
Brevinin-2SSbGlandirana susurra mdpi.com
Brevinin-2PNPelophylax nigromaculatus
Brevinin-2ZHaRana zhenhaiensis
Brevinin-2MPMicrohyla pulchra nih.gov

This table is not exhaustive but represents a selection of Brevinin-2 peptides and their known amphibian sources based on available research.

Interspecies and Intraspecies Variation within the Brevinin-2 Family

The Brevinin-2 family of peptides exhibits remarkable diversity, both between different species (interspecies) and within a single species (intraspecies). This variation is a key feature of their evolution and is thought to be driven by the constant selective pressure exerted by a wide array of pathogens in the amphibians' environment.

The primary structure of brevinin-2 peptides is known to be highly diverse among different species and even among different members belonging to the same species nih.gov. This high degree of variability is particularly evident in the amino acid sequences of these peptides. For instance, studies on different species within the Glandirana genus have revealed distinct Brevinin-2 peptides with unique sequences mdpi.com.

A significant structural variation within the Brevinin-2 family is the length of the peptide chain. It has been observed that brevinin-2 peptides can be broadly categorized into two subfamilies: those with 29–30 amino acid residues and those with 33–34 residues nih.gov. This difference in length contributes to the structural and functional diversity of these peptides.

While comprehensive studies on the intraspecies variation of Brevinin-2 peptides are ongoing, research on the related Brevinin-1 family in the Northern leopard frog (Rana pipiens) provides a compelling parallel. Studies of different, geographically separated populations of R. pipiens have revealed distinct patterns in the expression of antimicrobial skin peptides, including members of the brevinin-1 family nih.govncku.edu.twresearchgate.net. This variation in the peptide repertoire is believed to reflect the different microbial challenges faced by each population, suggesting that each group has been selected to express a suite of peptides best suited to their specific environment nih.govncku.edu.twresearchgate.net. It is highly probable that similar intraspecies variation exists for Brevinin-2 peptides, allowing different populations of the same frog species to adapt their chemical defenses to local pathogenic threats.

The following table illustrates the amino acid sequence of this compound and a selection of other Brevinin-2 peptides, highlighting the sequence diversity within the family.

Peptide NameAmino Acid SequenceSource Species
This compoundGVLGTVKDLLIGAGKSAAQSTLKTLSCKISNDCOdorrana andersonii novoprolabs.com
Brevinin-2GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTCRana brevipoda porsa nih.gov
Brevinin-2RKLKNFAKGVAQSLLNKASCKLSGQCRana ridibunda nih.gov
Brevinin-2EMbGIMSIVKDVAKNAAKEAAKGALSTLSCKLAKTCGlandirana emeljanovi mdpi.com
Brevinin-2MPGVITDTLKGVAKTVAAELLRKAHCKLTNSCMicrohyla pulchra nih.gov

This table showcases the significant differences in amino acid composition and sequence order among various Brevinin-2 peptides.

Molecular Structure and Conformational Dynamics of Brevinin 2 Oa7

Primary Sequence Characteristics of Brevinin-2-OA7

The primary structure, or amino acid sequence, is the foundational blueprint of a peptide's architecture. The sequence of this compound consists of 33 amino acid residues. novoprolabs.com It features a specific arrangement of hydrophobic and cationic residues, which is a hallmark of many membrane-active antimicrobial peptides. wikipedia.org The net positive charge, primarily contributed by lysine (B10760008) residues, facilitates the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. nih.gov

The detailed primary sequence of this compound is presented below.

Property Details
Full Sequence Gly-Val-Leu-Gly-Thr-Val-Lys-Asp-Leu-Leu-Ile-Gly-Ala-Gly-Lys-Ser-Ala-Ala-Gln-Ser-Thr-Leu-Lys-Thr-Leu-Ser-Cys-Lys-Ile-Ser-Asn-Asp-Cys
Abbreviated Sequence GVLGTVKDLLIGAGKSAAQSTLKTLSCKISNDC
Number of Residues 33
Source Organism Odorrana andersonii (Anderson's odorous frog) novoprolabs.com

Table 1: Primary Sequence of this compound. novoprolabs.com

Secondary Structure Elucidation in Membrane-Mimetic Environments

In an aqueous solution, many antimicrobial peptides, including those in the brevinin family, typically exist in a disordered or random coil state. nih.gov However, upon encountering a membrane environment, they undergo a significant conformational change to adopt a more defined secondary structure. nih.govarxiv.org This transition is crucial for their biological function.

Studies on various brevinin peptides have consistently shown that they adopt an amphipathic α-helical conformation in environments that mimic biological membranes, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govresearchgate.netfrontiersin.org This induced α-helix arranges the peptide's amino acid residues in a specific spatial orientation, with hydrophobic side chains segregated on one face of the helix and hydrophilic/cationic residues on the other. wikipedia.org This amphipathic character is essential for the peptide to insert into and disrupt the lipid bilayer of microbial membranes. wikipedia.org While direct structural studies specifically on this compound are limited, its sequence homology to other brevinins strongly suggests it follows this pattern of membrane-induced helicity. researchgate.netmdpi.com Circular dichroism (CD) spectroscopy is a key technique used to observe this conformational shift, showing a transition from a random coil spectrum to a characteristic α-helical spectrum with negative bands near 208 and 222 nm in membrane-mimetic solvents. nih.govfrontiersin.org

Certain amino acids within the this compound sequence play pivotal roles in defining its structure and function.

Cysteine: this compound contains two cysteine residues located near its C-terminus (at positions 27 and 33). novoprolabs.com These residues are highly conserved across the brevinin family and form an intramolecular disulfide bridge. nih.govmdpi.com This covalent bond creates a cyclic heptapeptide (B1575542) structure at the C-terminus known as the "Rana box". researchgate.netmdpi.com The Rana box is believed to stabilize the peptide's conformation, potentially influencing its stability and how it interacts with membranes. nih.gov

Lysine: this compound possesses four lysine (Lys) residues distributed along its sequence (at positions 7, 15, 23, and 28). novoprolabs.com Lysine is a basic amino acid that is positively charged at physiological pH. This positive charge is critical for the initial electrostatic interaction between the peptide and the anionic components (like lipopolysaccharides or teichoic acids) of bacterial cell walls. nih.gov This attraction concentrates the peptide at the membrane surface, which is a prerequisite for subsequent membrane disruption. nih.gov The strategic placement of lysine residues contributes to the amphipathic nature of the α-helix, placing the positive charges on the hydrophilic face to interact with the polar head groups of membrane lipids. frontiersin.org

Conformational Changes and Flexibility

The transition of this compound from a flexible, random coil in solution to a structured α-helix at the membrane interface is a prime example of its conformational flexibility. nih.govmdpi.com This dynamic nature is not a flaw but a functional requirement. The initial lack of a fixed structure in an aqueous environment may prevent aggregation and allow for efficient diffusion to target cells.

The flexibility is not uniform across the peptide. Molecular dynamics simulations on similar peptides show that while the central portion of the sequence forms a stable helix in a membrane environment, the terminal ends can remain more flexible. mdpi.com This flexibility can be observed in the root mean square fluctuations (RMSF) of the peptide's backbone, where terminal residues often exhibit higher fluctuation values. mdpi.com This inherent dynamism allows the peptide to adapt its conformation to the complex and heterogeneous surface of a biological membrane, facilitating the optimal orientation for membrane perturbation and subsequent antimicrobial action. arxiv.org

Biosynthesis and Post Translational Modification

Precursor Processing and Mature Peptide Formation

The journey to the active Brevinin-2-OA7 peptide begins with the ribosomal synthesis of a larger precursor protein. This precursor protein exhibits a characteristic tripartite structure common to many antimicrobial peptides found in frog skin. frontiersin.orgresearchgate.net This structure consists of an N-terminal signal peptide, a central acidic spacer region, and the C-terminal mature this compound peptide sequence. researchgate.netnih.gov

The N-terminal signal peptide functions as a molecular guide, directing the precursor protein into the secretory pathway of the frog's granular glands. Following this targeting, the signal peptide is cleaved off.

The central portion of the precursor is an acidic spacer region . This domain is rich in acidic amino acid residues. A crucial feature at the end of this acidic spacer is a highly conserved dibasic amino acid cleavage site, typically Lysine-Arginine (KR). frontiersin.orgresearchgate.net This site is the recognition point for specific enzymes that will liberate the mature peptide.

Finally, the C-terminal segment of the precursor contains the amino acid sequence of what will become the mature this compound peptide. The liberation of this mature peptide is a critical step, achieved through proteolytic cleavage at the aforementioned KR site. frontiersin.orgresearchgate.net

Precursor DomainFunctionKey Features
N-terminal Signal PeptideDirects the precursor to the secretory pathwayCleaved off after targeting
Acidic Spacer RegionPrecedes the mature peptide sequenceRich in acidic residues; contains a Lys-Arg (KR) cleavage site
C-terminal Mature PeptideThe final, biologically active peptideReleased after enzymatic cleavage

Enzymatic Pathways Involved in this compound Biosynthesis

The transformation of the this compound precursor into its final, active form is orchestrated by a series of specific enzymes. While the precise enzymes in Odorrana andersonii have not all been individually characterized, the enzymatic pathways are well-understood from studies of other amphibian antimicrobial peptides.

The primary cleavage of the precursor protein at the Lys-Arg (KR) site is carried out by a family of enzymes known as proprotein convertases . researchgate.netcapes.gov.br These are serine proteases that recognize and cleave at specific basic amino acid motifs. The presence of the KR site in brevinin precursors strongly indicates the involvement of a proprotein convertase in the release of the mature peptide.

Following cleavage, this compound undergoes crucial post-translational modifications . One of the hallmark features of many brevinin peptides, including those in the Brevinin-2 (B1175259) family, is the formation of a C-terminal disulfide bridge. This intramolecular bond typically occurs between two cysteine residues, creating a cyclic structure often referred to as the "Rana box". frontiersin.orgnih.govfrontiersin.org This cyclization is catalyzed by protein disulfide isomerases within the endoplasmic reticulum of the secretory cells. This disulfide bond is critical for the structural stability and, in many cases, the biological activity of the peptide. nih.gov

Another common post-translational modification found in some frog antimicrobial peptides is C-terminal amidation . While not universally present in all brevinins, when it occurs, it is catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM) . This enzyme converts a C-terminal glycine (B1666218) residue into an amide group, a modification that can enhance the peptide's stability and activity.

Enzymatic StepEnzyme FamilyFunction
Precursor CleavageProprotein ConvertasesRecognizes and cleaves at the Lys-Arg (KR) site to release the mature peptide.
Disulfide Bond FormationProtein Disulfide IsomerasesCatalyzes the formation of an intramolecular disulfide bridge between two cysteine residues, creating the "Rana box".
C-terminal Amidation (if applicable)Peptidylglycine alpha-amidating monooxygenase (PAM)Converts a C-terminal glycine to an amide group.

Mechanisms of Biological Action of Brevinin 2 Oa7

Antimicrobial Action Mechanisms

The primary mode of antimicrobial action for many AMPs, including those in the brevinin family, involves the disruption of microbial cell membranes. imrpress.comnih.gov This interaction is often initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes. nih.govnih.gov Brevinin-2 (B1175259) peptides, in general, possess a net positive charge and can fold into an amphipathic α-helical structure, which is crucial for their membrane-disrupting activities. nih.govmdpi.comresearchgate.net

Membrane Disruption Models (e.g., Barrel-Stave, Carpet-Like)

Several models have been proposed to explain how AMPs like brevinins disrupt microbial membranes, with the "barrel-stave" and "carpet-like" models being the most prominent. nih.govwikipedia.org

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the lipid bilayer. mdpi.comresearchgate.net The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, forming a pore or channel. mdpi.comqyaobio.com This structure resembles the staves of a barrel, creating a passage through which intracellular contents can leak out, leading to cell death. mdpi.comresearchgate.net For this to occur, the peptide must be long enough to span the membrane. mdpi.com

Carpet-Like Model: This model suggests that the peptides accumulate on the surface of the microbial membrane, lying parallel to the lipid bilayer. mdpi.comnih.gov Once a critical concentration is reached, these peptides act like a detergent, causing the membrane to disintegrate into micelles. mdpi.com This disruption leads to a loss of membrane integrity and subsequent cell lysis. mdpi.comresearchgate.net The carpet model can explain the action of peptides that may be too short to form a transmembrane channel as required by the barrel-stave model. researchgate.net

It is also plausible that some brevinins, potentially including Brevinin-2-OA7, utilize a combination of these models or a variation known as the toroidal pore model, where the peptides and lipids bend to form a pore. nih.govmdpi.com

Cell Permeabilization and Ion Flux Alteration

A direct consequence of membrane disruption is the permeabilization of the cell membrane. nih.govmdpi.com This increased permeability allows for an uncontrolled flow of ions and small molecules across the membrane, disrupting the electrochemical gradients essential for cellular functions. The formation of pores or channels facilitates the leakage of vital intracellular components, such as ions and ATP, and the influx of external substances, ultimately leading to cell death. nih.gov Studies on related brevinin peptides have demonstrated their ability to permeabilize bacterial membranes, which is a key aspect of their antimicrobial efficacy. nih.govmdpi.com This permeabilization can be observed through the leakage of cellular contents and the depolarization of the membrane potential. nih.govmdpi.com

Interaction with Intracellular Targets

While membrane disruption is a primary mechanism, some AMPs can translocate across the bacterial membrane without causing complete lysis and interact with intracellular targets. mdpi.commdpi.com This represents an alternative or complementary mode of action.

Another intracellular target for some AMPs is the machinery of protein synthesis. mdpi.comlibretexts.org These peptides can inhibit the production of essential proteins by binding to ribosomes or interfering with other aspects of the translation process. d-nb.infolibretexts.org For example, some proline-rich AMPs are known to block the ribosomal exit tunnel, halting protein synthesis. d-nb.info While direct evidence for this compound inhibiting protein synthesis is not specified, some brevinin peptides have been shown to inhibit the synthesis of viral proteins. semanticscholar.org

Immunomodulatory Activities

Beyond their direct antimicrobial effects, many AMPs, including those from the brevinin family, can modulate the host's immune response. d-nb.infofrontiersin.org This immunomodulatory function is a critical aspect of their role in host defense. These peptides can influence inflammatory responses, sometimes promoting inflammation to help clear an infection and at other times suppressing an overactive inflammatory response that could be harmful to the host. d-nb.info For example, some brevinin-2 peptides have been shown to trigger the secretion of cytokines like interleukin-6 (IL-6) and IL-1β. researchgate.net Furthermore, studies on Brevinin-2ISb, a related peptide, have shown that it can enhance the innate immune response in model organisms by activating specific signaling pathways. mednexus.orgbiomedres.us This suggests that brevinins can both directly kill pathogens and also bolster the host's own immune defenses.

Research Findings on Brevinin Peptides

Peptide Family/PeptideKey FindingReference
Brevinin-2Generally exhibit strong antimicrobial activity against Gram-positive and Gram-negative bacteria with relatively low hemolytic activity compared to brevinin-1 (B586460) peptides. nih.govresearchgate.netfrontiersin.org nih.govresearchgate.netfrontiersin.org
Brevinin-2-related peptideDemonstrated the ability to bind to DNA. nih.gov nih.gov
Brevinin-2RExerts antitumor activity by disturbing the mitochondrial membrane potential. researchgate.net researchgate.net
Brevinin-2MPFound to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory molecules. nih.gov nih.gov
Brevinin-2ISbShown to enhance the innate immune response by activating the DAF-2/DAF-16 signaling pathway in C. elegans. mednexus.orgbiomedres.us mednexus.orgbiomedres.us
Brevinin-2GHkInhibits Zika virus infection by disrupting the viral envelope. semanticscholar.org semanticscholar.org

Modulation of Innate Immune Responses

Antimicrobial peptides are fundamental components of the innate immune system, acting as a first line of defense against pathogens. nih.govnih.gov Peptides from the Brevinin-2 family are recognized as important immune effector molecules that can regulate the host's defense systems. mdpi.com Their primary function extends beyond direct antimicrobial activity to include the modulation of immune responses. Studies on peptides isolated from Odorrana andersonii have shown that they possess antioxidant and wound-healing properties, which are intrinsically linked to the modulation of immune processes such as inflammation and macrophage activity. researchgate.netamphibiaweb.org

The action of these peptides often involves direct interaction with immune cells or the regulation of key inflammatory pathways. frontiersin.org For instance, other peptides from Odorrana andersonii have been shown to activate the MAPK pathway to promote macrophage proliferation and inhibit the NF-κB pathway to reduce inflammation. frontiersin.org While direct studies on this compound are limited, its origin and family classification suggest it likely contributes to the innate immune defense of the host by influencing immune cell activity and inflammatory processes.

Activation of Host Defense Pathways (e.g., DAF-2/DAF-16 signaling)

A key mechanism by which Brevinin-2 family peptides appear to bolster host defenses is through the activation of conserved signaling pathways. Significant research using the model organism Caenorhabditis elegans has demonstrated that members of the Brevinin-2 family can enhance the host's resistance to infection by modulating the DAF-2/DAF-16 signaling pathway. mdpi.comresearchgate.netmednexus.org This pathway is an insulin-like signaling cascade that plays a crucial role in regulating immunity, stress resistance, and longevity. oncotarget.comnih.gov

In this pathway, inhibition of the DAF-2 receptor leads to the activation of the DAF-16 transcription factor. oncotarget.com Once activated, DAF-16 enters the nucleus and promotes the expression of various downstream genes, including those that encode for antimicrobial proteins like lysozymes. mdpi.comoncotarget.com

A study that screened 13 different peptides from the Brevinin-2 family found that four members, including the closely related Brevinin-2-OA3 , were particularly effective at prolonging the survival of C. elegans infected with Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com This protective effect was linked to the significant upregulation of lys-7, a key antimicrobial gene regulated by the DAF-2/DAF-16 pathway. mdpi.com The consistent activation of this pathway by multiple Brevinin-2 peptides strongly suggests it is a primary mechanism for their immunomodulatory effects. mdpi.commednexus.org

Table 1: Effect of select Brevinin-2 family peptides on the DAF-2/DAF-16 pathway in C. elegans infected with MRSA
PeptideKey FindingObserved EffectReference
Brevinin-2-OA3Significantly upregulated the mRNA and protein levels of the antimicrobial gene lys-7.Enhanced innate immunity and host survival. mdpi.com
Brevinin-2ISbActivated the expression of antimicrobial genes downstream of DAF-2/DAF-16. A functional DAF-16 was essential for the peptide's protective effect.Increased resistance of C. elegans to MRSA. researchgate.netmednexus.org
Brevinin-2Upregulated the expression of the lys-7 gene.Improved survival rate of infected host. mdpi.com
Brevinin-2TSaSignificantly upregulated the mRNA and protein levels of the lys-7 gene.Demonstrated a high curative effect in infected C. elegans. mdpi.com

Influence on Cytokine Secretion

Antimicrobial peptides are increasingly recognized for their ability to modulate the production and secretion of cytokines, the signaling proteins that orchestrate inflammatory and immune responses. nih.govfrontiersin.org This immunomodulatory capability can involve both the suppression of pro-inflammatory cytokines to prevent excessive inflammation and the enhancement of anti-inflammatory cytokines to promote resolution. nih.govfrontiersin.org

Research on various members of the Brevinin-2 family demonstrates a complex and diverse influence on cytokine secretion. The specific response appears to be dependent on the particular peptide and the experimental context. For example, some Brevinin-2 peptides have been shown to increase the expression of pro-inflammatory cytokines, while others reduce them or even promote the secretion of anti-inflammatory cytokines. nih.gov This suggests that peptides within the same family can be tailored for different immunomodulatory functions. The specific influence of this compound on cytokine secretion has not yet been detailed in published research.

Table 2: Influence of different Brevinin-2 family peptides on cytokine secretion
PeptideCell Type StudiedEffect on Cytokine SecretionReference
Brevinin-2RHuman liver carcinoma cells (HepG2)Increased expression of pro-inflammatory cytokines IL-1β and IL-6 in a dose-dependent manner. oncotarget.com
Brevinin-2GUPeripheral blood mononuclear cells (PBM)Reduced release of pro-inflammatory cytokines TNF and IFN-γ. nih.govnih.gov
B2RP-ERaPeripheral blood mononuclear cells (PBM)Reduced release of pro-inflammatory cytokine TNF. Increased secretion of anti-inflammatory cytokines TGF-β, IL-4, and IL-10. nih.govnih.gov

Spectrum of Antimicrobial and Antipathogenic Activity

Activity Against Gram-Positive Bacterial Strains

Research has shown that Brevinin-2-OA7 is effective against Gram-positive bacteria. Specifically, it exhibits inhibitory activity against Staphylococcus aureus, a common bacterium that can cause a range of illnesses from minor skin infections to more severe conditions. novoprolabs.com The MIC value for its activity against S. aureus has been determined to be in the range of 5.8-11.6 μM. novoprolabs.com The brevinin-2 (B1175259) family, to which this compound belongs, is noted for its significant inhibitory effects against Gram-positive bacteria. mdpi.com

Activity Against Gram-Negative Bacterial Strains

The peptide also shows potent activity against Gram-negative bacterial strains. novoprolabs.com Studies have documented its efficacy against Escherichia coli and Bacillus pyocyaneus (an older name for Pseudomonas aeruginosa). novoprolabs.com For E. coli, the MIC value is reported to be between 5.8 and 11.6 μM, while for B. pyocyaneus, a higher concentration with an MIC of 23.2 μM is required to inhibit growth. novoprolabs.com

Antifungal Efficacy

In addition to its antibacterial properties, this compound possesses antifungal capabilities. Its efficacy has been demonstrated against the pathogenic yeast Candida albicans, which can cause opportunistic infections in humans. novoprolabs.com The research indicates that the MIC for C. albicans is within the range of 5.8-11.6 μM, showing a potency comparable to its activity against S. aureus and E. coli. novoprolabs.com

Interactive Data Table: Antimicrobial Activity of this compound

Target MicroorganismTypeMinimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureusGram-Positive Bacteria5.8 - 11.6
Escherichia coliGram-Negative Bacteria5.8 - 11.6
Bacillus pyocyaneus (P. aeruginosa)Gram-Negative Bacteria23.2
Candida albicansFungus5.8 - 11.6

Antiviral Properties

While other peptides within the broader brevinin-2 family have been shown to possess antiviral properties against viruses such as HIV and Zika virus, specific research data detailing the antiviral activity of this compound was not available in the reviewed literature. nih.govnih.govmdpi.com Therefore, its efficacy as an antiviral agent has not been specifically documented.

Structure Activity Relationship Sar of Brevinin 2 Oa7 and Analogues

Influence of Charge and Hydrophobicity on Biological Activity

The net positive charge and hydrophobicity are fundamental parameters governing the antimicrobial and hemolytic activities of brevinin peptides. ju.edu.jo Most antibacterial peptides possess basic amino acids like lysine (B10760008) or arginine, which confer a net positive charge, facilitating the initial electrostatic attraction to the negatively charged bacterial membranes. nih.govhorseshoecrab.org There is a strong correlation between this positive charge and antimicrobial potency; increasing the charge generally leads to greater activity, up to a certain point. nih.govresearchgate.net However, an excessively high net charge can also increase toxicity to host cells, such as red blood cells (hemolytic activity). ju.edu.joresearchgate.net

Hydrophobicity, determined by the presence of nonpolar amino acid residues, is essential for the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. horseshoecrab.orgresearchgate.net An optimal level of hydrophobicity is required for effective membrane penetration. researchgate.net Studies on brevinin analogues demonstrate that modifications altering these two properties significantly impact biological activity. For instance, increasing cationicity without altering amphipathicity by substituting a negatively charged residue (Aspartic acid) with a positively charged one (Lysine) can enhance antimicrobial potency against various pathogens without a significant change in hemolytic activity. nih.gov Conversely, increasing hydrophobicity can lead to a marked increase in hemolytic activity. nih.gov

The following table illustrates the relationship between charge, hydrophobicity, and activity for analogues of a Brevinin-2 (B1175259) related peptide (B2RP).

Peptide AnalogueModification from Parent Peptide (B2RP)Net ChargeRelative Hydrophobicity (HPLC Retention Time)Antimicrobial Activity (MIC, μM) vs. S. aureusHemolytic Activity (LC50, μM)
B2RPParent Peptide+3Reference12.595
[Lys(4)]B2RPAsp(4)→Lys+5Lower12.595
[Lys(4), Lys(18)]B2RPAsp(4)→Lys, Leu(18)→Lys+6Lower50>200
[Lys(16)→Leu]B2RPLys(16)→Leu+2Higher25~20
[Lys(16)→Ala]B2RPLys(16)→Ala+2Lower25~20

Data synthesized from studies on Brevinin-2 related peptide analogues. nih.gov

Role of Amphipathicity and Helicity in Membrane Interaction

Brevinin peptides, including Brevinin-2-OA7, are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon interacting with a membrane environment. nih.govtums.ac.ir This structural transition is a prerequisite for their biological activity. imrpress.com The amphipathic helix features a distinct spatial separation of hydrophobic and hydrophilic (cationic) residues, creating two separate faces. mdpi.com

The interaction with the target membrane is a multi-step process:

Electrostatic Attraction: The positively charged face of the peptide is initially attracted to the anionic components of bacterial membranes (e.g., phosphatidylglycerol, lipopolysaccharides). conicet.gov.arfrontiersin.org

Membrane Insertion: Following the initial binding, the hydrophobic face of the peptide inserts into the nonpolar, acyl chain interior of the lipid bilayer. mdpi.com

Disruption: This insertion leads to membrane destabilization and permeabilization, potentially through various mechanisms like the "carpet" model, where peptides accumulate on the membrane surface before disrupting it. conicet.gov.ar

The degree of helicity and the perfection of the amphipathic structure are critical. High helicity is often correlated with higher lytic activity. tums.ac.ir The arrangement of amino acids to form a complete hydrophobic face is a key factor for potent antimicrobial action. nih.govnih.gov

Impact of Amino Acid Substitutions on Efficacy and Selectivity

Strategic substitution of amino acids is a common method to probe SAR and optimize peptide function. Studies on various brevinin-2 analogues have provided valuable insights.

Increasing Cationicity: Replacing neutral or acidic residues with basic ones like Lysine (Lys) or Arginine (Arg) can enhance antimicrobial activity by increasing the net positive charge. nih.govnih.gov For example, substituting a negatively charged aspartic acid with lysine in a brevinin analogue improved its activity against E. coli and C. albicans. nih.gov

Modulating Hydrophobicity: Replacing a hydrophobic residue with a less hydrophobic one, such as Alanine (Ala), can decrease hemolytic activity but may also reduce antimicrobial potency. mdpi.com Conversely, increasing hydrophobicity can enhance membrane disruption but often at the cost of reduced selectivity and higher toxicity to host cells. nih.govfrontiersin.org

Disrupting Helicity: Introducing a helix-breaking residue like Proline (Pro) into the sequence can abolish the α-helical structure and, consequently, the peptide's antimicrobial activity. mdpi.comnih.gov This highlights the importance of the helical conformation for function.

Arginine vs. Lysine: Substituting lysine with arginine has been shown to enhance activity against Gram-positive bacteria in some peptides, potentially due to the guanidinium (B1211019) group of arginine forming more favorable interactions with phosphate (B84403) headgroups in the bacterial membrane. frontiersin.orgfrontiersin.org

Histidine Substitution: Replacing residues with Histidine (His) has been shown to reduce hemolytic activity, thereby improving the peptide's selectivity for bacterial cells over host cells. frontiersin.orgfrontiersin.org

The following table summarizes the effects of specific amino acid substitutions on the activity of various Brevinin analogues.

Parent PeptideAmino Acid SubstitutionKey OutcomeReference
Brevinin-2GHkPro(14)→Ala/Lys/ArgDemonstrated the influence of position 14 on membrane disruption potency. mdpi.com
Brevinin-2GUbSubstitution of negatively charged amino acids with LysineIncreased net positive charge and antimicrobial activity. nih.gov
B2RPAsp(4)→LysIncreased potency against E. coli and S. aureus with no change in hemolytic activity. nih.gov
Brevinin-1plSubstitutions with ArginineEnhanced activity against Gram-positive bacteria. frontiersin.orgfrontiersin.org
Brevinin-1plSubstitution with HistidineReduced hemolytic activity, improving selectivity. frontiersin.orgfrontiersin.org

Effects of Peptide Length and Truncations

The length of antimicrobial peptides is a critical determinant of their activity. nih.gov For many brevinin-2 peptides, the N-terminal region, which typically forms the amphipathic α-helix, is considered the primary active domain responsible for antimicrobial action. mdpi.comnih.gov

Studies involving truncated analogues of brevinin-2 peptides have shown that it is possible to shorten the peptide while retaining or even enhancing its biological activity. nih.govnih.gov Shortening a peptide can be a promising optimization strategy. nih.govresearchgate.net Research on de novo designed peptides indicates that antimicrobial activity reaches an optimal level at a certain length (e.g., 24 residues), with no significant gain in potency beyond that. researchgate.net

Truncating the C-terminal region, which often includes the Rana box, can sometimes lead to analogues with significantly improved antimicrobial activity and lower cytotoxicity compared to the full-length parent peptide. mdpi.comnih.gov This suggests that the C-terminal segment is not always essential for the primary antimicrobial function.

PeptideModificationEffect on ActivityReference
Brevinin-2GUbTruncation (removal of C-terminal Rana box)The N-terminal 19 amino acids were found to be the active fragment. nih.govnih.gov
Brevinin-2GHkTruncation (N-terminal 25-mer)Exhibited significantly improved antimicrobial activity and reduced cytotoxicity. mdpi.comnih.gov
De novo designed peptideIncreasing length from 12 to 24 residuesActivity increased with length, optimizing at 24 residues. researchgate.net

Significance of the C-Terminal Rana Box Motif

A hallmark of many brevinin peptides is the "Rana box," a highly conserved C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govnih.gov This structure typically encloses a loop of four to five amino acids. nih.gov The role of the Rana box in the biological activity of brevinins is a subject of ongoing research, with conflicting findings.

Some studies suggest that the Rana box is essential for maintaining the biological potency of the peptide. For instance, reducing the disulfide bridge in Brevinin-1RL1 led to a loss of its antitumor activity, indicating the structural importance of the cyclic motif for that specific function. mdpi.com

Conversely, a growing body of evidence indicates that the Rana box is not indispensable for antimicrobial activity. nih.govresearchgate.net Several studies have shown that removing the Rana box, either by truncation or by linearization of the disulfide bond, does not diminish antimicrobial potency and can sometimes enhance it. nih.govnih.govmdpi.com Furthermore, removal of this motif has often been linked to a desirable reduction in hemolytic activity, thus improving the peptide's therapeutic index. mdpi.com This suggests that for antimicrobial applications, analogues lacking the Rana box may be superior to their parent compounds.

Synthetic Strategies and Analog Design for Research Enhancement

Solid-Phase Peptide Synthesis Methodologies

The primary method for producing Brevinin-2-OA7 and its analogs for research purposes is Solid-Phase Peptide Synthesis (SPPS). semanticscholar.orgnih.gov This technique allows for the efficient and controlled assembly of the peptide chain.

The SPPS process is a cyclical procedure built upon a solid, insoluble polymer resin support. beilstein-journals.org The synthesis of brevinin peptides typically employs the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. tums.ac.irnih.gov The general steps are as follows:

Resin Attachment : The C-terminal amino acid of the peptide sequence is first anchored to a suitable resin, such as a 2-chlorotrityl chloride resin. beilstein-journals.orgtums.ac.ir This covalent linkage protects the C-terminus and provides a stable starting point for chain elongation.

Deprotection : The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine group. semanticscholar.orgtums.ac.ir

Coupling : The next amino acid in the sequence, with its N-terminus protected by Fmoc and its side chain protected by a stable group (like tBu), is activated. Its carboxyl group is then coupled to the free amine of the resin-bound amino acid, forming a peptide bond. This step is facilitated by coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). tums.ac.ir

Iteration : The deprotection and coupling steps are repeated for each subsequent amino acid until the entire linear peptide sequence is assembled. nih.gov

Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Cyclization : For brevinins like this compound, a critical final step is the formation of the C-terminal disulfide bridge, known as the "Rana box". nih.govtums.ac.ir This is achieved by oxidizing the two cysteine residues in the linear peptide, typically by stirring the diluted peptide in a buffer solution, to form the characteristic cyclic structure. tums.ac.ir

The entire process can be performed manually or using automated peptide synthesizers, which enhance efficiency and reproducibility. beilstein-journals.orgpeptide.com The purity of the final synthetic peptide is confirmed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is verified by mass spectrometry. nih.gov

Design Principles for Truncated and Substituted Analogues

To investigate the functional significance of different regions of this compound and to enhance its biological activity, researchers design and synthesize various truncated and substituted analogs.

Truncated Analogues: A common strategy involves creating N-terminal truncated analogs. semanticscholar.org Studies on the brevinin family have shown that the N-terminal domain is often primarily responsible for antimicrobial activity, while the C-terminal "Rana box" may have a lesser impact or can even be removed to potentially enhance activity. nih.govmdpi.comresearchgate.net For example, designing analogs based on the main α-helical domain while removing the C-terminal loop is a strategy used to probe the core functional unit of the peptide. nih.gov

Substituted Analogues: Amino acid substitution is a powerful tool to modify the physicochemical properties of the peptide, such as its charge, hydrophobicity, and amphipathicity, which are critical for its interaction with microbial membranes. researchgate.netnih.gov

Cationicity: Increasing the net positive charge is a key principle. This is often achieved by substituting neutral or acidic residues with cationic ones like Lysine (B10760008) (Lys) or Arginine (Arg), or by adding extra cationic residues to the sequence. semanticscholar.orgnih.gov For instance, the substitution of an aspartic acid (Asp) with a lysine ([D4K]) in a Brevinin-2-related peptide (B2RP) resulted in a significant increase in potency against Escherichia coli, Staphylococcus aureus, and Candida albicans without a corresponding increase in hemolytic activity. nih.gov

Hydrophobicity and Amphipathicity: The balance between hydrophobicity and hydrophilicity (amphipathicity) is crucial. Modifying the hydrophobic face of the peptide's α-helix can fine-tune its activity. Substituting residues to increase hydrophobicity, such as replacing Lysine with Leucine, can sometimes increase hemolytic activity against red blood cells. nih.gov Conversely, strategic substitutions, like replacing Leucine with Lysine, can alter both cationicity and amphipathicity, sometimes leading to reduced hemolytic activity. nih.govnih.gov The introduction of Tryptophan (Trp) is another method used to alter hydrophobicity and enhance amphiphilicity. semanticscholar.org

Conformational Stability: To improve stability against proteases, D-amino acids can be incorporated into the peptide sequence. This modification can enhance resistance to enzymatic degradation while potentially controlling hemolytic activity. nih.gov

The following table summarizes the effects of various substitutions on a Brevinin-2-related peptide (B2RP), providing insight into the design principles.

AnalogSubstitution(s)Key Design PrincipleObserved Effect on Activity
[D4K]B2RPAsp(4) → LysIncrease cationicity without changing amphipathicityIncreased potency against E. coli, S. aureus, and C. albicans; no significant change in hemolytic activity. nih.gov
[K16L]B2RP & [K16A]B2RPLys(16) → Leu or AlaIncrease hydrophobicity and amphipathicityIncreased hemolytic activity ~5-fold without increasing antimicrobial potency. nih.gov
[L18K]B2RPLeu(18) → LysIncrease cationicity and amphipathicityDecreased both antimicrobial potency and hemolytic activity. nih.gov
[K4, K18]B2RPAsp(4) → Lys, Leu(18) → LysIncrease cationicityRetained activity against A. baumannii with very low hemolytic activity. nih.govnih.gov
[K4, A16, K18]B2RPAsp(4) → Lys, Lys(16) → Ala, Leu(18) → LysIncrease cationicity, modulate hydrophobicityRetained activity against A. baumannii with very low hemolytic activity. nih.govnih.gov

Rational Design for Optimized Antimicrobial and Immunomodulatory Profiles

Rational design combines theoretical predictions and experimental validation to create novel peptide analogs with specific, enhanced functionalities. frontiersin.orgrsc.org For brevinins, the primary goals are to maximize antimicrobial efficacy against a broad spectrum of pathogens, including drug-resistant strains, while minimizing toxicity to host cells. nih.govnih.gov

Optimizing Antimicrobial Profiles: The core strategy is to engineer peptides that can selectively target and disrupt microbial membranes. This involves a multi-pronged approach:

Enhancing Electrostatic Attraction: Increasing the net positive charge promotes the initial binding of the peptide to the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids). nih.gov

Balancing Hydrophobicity: A sufficient degree of hydrophobicity is necessary for the peptide to insert into and destabilize the lipid bilayer of the cell membrane. researchgate.net However, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, causing toxicity (hemolysis). nih.gov Rational design aims to find the optimal hydrophobic-hydrophilic balance.

Stabilizing Secondary Structure: The formation of an amphipathic α-helix upon membrane interaction is a hallmark of many antimicrobial peptides, including brevinins. mdpi.comresearchgate.net Design strategies often focus on substitutions that stabilize this helical conformation, which is considered crucial for its membrane-disrupting activity. nih.govtums.ac.ir

Optimizing Immunomodulatory Profiles: Beyond direct killing of microbes, antimicrobial peptides can also modulate the host's innate immune response. nih.govbiorxiv.org Brevinin-2 (B1175259) family peptides have been noted for their potential anti-inflammatory and immunomodulatory activities. nih.govnih.gov Rational design can be used to enhance these properties. For instance, a study screening members of the Brevinin-2 family, including Brevinin-2-OA3, investigated their effects on the innate immune pathways of C. elegans. mdpi.com Other studies have shown that brevinin peptides can trigger the release of immune-signaling molecules (cytokines) like IL-6 and IL-1β. researchgate.net The design of peptides with dual antimicrobial and immunomodulatory functions is an emerging field, with the goal of creating molecules that not only eliminate pathogens but also beneficially regulate the host's inflammatory response. biorxiv.org

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analyses

Spectroscopic techniques are crucial for elucidating the structure and function of peptides. However, specific studies applying these methods to Brevinin-2-OA7 are not available in the reviewed literature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

There are no published studies that utilize Circular Dichroism (CD) spectroscopy to analyze the secondary structure of this compound in different environments (e.g., aqueous solution vs. membrane-mimetic environments). While this technique is commonly used to determine if peptides like those in the Brevinin-2 (B1175259) family adopt conformations such as α-helices or β-sheets upon interacting with membranes, such specific data for this compound has not been reported. mdpi.com

Fluorescence Spectroscopy for Membrane Interaction

No research articles detailing the use of fluorescence spectroscopy to study the interaction of this compound with bacterial or model membranes were found. This method is often employed to understand how peptides insert into lipid bilayers and to characterize their membrane-disrupting mechanisms, but these investigations have not been specifically conducted or published for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

There is no information available from Nuclear Magnetic Resonance (NMR) spectroscopy studies to determine the high-resolution three-dimensional structure of this compound in solution or in the presence of micelles that would mimic a membrane environment.

Microscopic Techniques for Cellular Interactions (e.g., Scanning Electron Microscopy)

A search of scientific databases yielded no studies that have employed microscopic techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), to visualize the morphological changes induced by this compound on bacterial or other cell types. Such studies would be instrumental in observing effects like membrane blebbing, pore formation, or cell lysis, but this has not been documented for this specific peptide.

Molecular Cloning and Gene Expression Studies

The original identification of this compound was achieved through the construction of a cDNA library from the skin of Odorrana andersonii, which allowed for the sequencing of the precursor gene. nih.gov However, subsequent studies focused on the heterologous molecular cloning and recombinant expression of this compound for large-scale production or detailed functional analysis are not present in the literature. Furthermore, there are no reports on how this compound affects gene expression in its target pathogens or in host immune cells. Studies have been conducted on other Brevinin-2 family members, such as Brevinin-2ISb, which was shown to induce the expression of immune response genes in C. elegans, but this analysis did not include this compound. mednexus.org

In Vitro Cellular Assays for Mechanistic Elucidation (excluding cytotoxicity metrics)

Beyond the initial minimum inhibitory concentration (MIC) data, there is a lack of published in vitro cellular assays aimed at elucidating the specific mechanism of action for this compound. Assays that could provide mechanistic insight, such as membrane depolarization studies using potential-sensitive dyes, outer and inner membrane permeabilization assays, or investigations into intracellular targets (e.g., DNA or protein synthesis inhibition), have not been reported for this peptide. Research on other peptides from Odorrana andersonii, such as OA-GL21, has focused on activities like wound healing rather than antimicrobial mechanisms. nih.gov

Bioinformatic and Computational Approaches in Peptide Design

Bioinformatic and computational tools are indispensable in the study and development of antimicrobial peptides (AMPs) like this compound. nih.govnih.gov These approaches allow for the rapid analysis of peptide characteristics, prediction of activity, and rational design of new, more potent, or specific variants from natural templates. nih.govbiorxiv.org

A primary step in the computational analysis of a peptide such as this compound involves the examination of its fundamental physicochemical properties, which are critical determinants of its antimicrobial function. nih.gov This includes analyzing its amino acid composition, length, charge, hydrophobicity, and amphipathicity. Databases such as the Antimicrobial Peptide Database (APD) serve as vast repositories, allowing researchers to compare a novel or existing peptide against thousands of known AMPs, providing insights into its potential classification and mechanism. mdpi.comnih.gov For the Brevinin-2 family, analysis shows conserved features like a C-terminal cyclic domain, but also significant structural differences across family members. mdpi.comresearchgate.net

Structure prediction is another key area of computational analysis. Tools like PSIPRED can predict the secondary structure of a peptide (e.g., α-helical, β-sheet, or random coil) from its primary amino acid sequence. biorxiv.org For AMPs, the formation of an amphipathic α-helix is often crucial for membrane interaction and disruption. Computational modeling can visualize how hydrophobic and hydrophilic residues are distributed on the peptide's surface, informing its potential to interact with and disrupt microbial membranes. nih.gov

Furthermore, various predictive algorithms can be used to guide peptide design and optimization. biorxiv.org Servers can predict not only the likelihood of antimicrobial activity against specific bacterial species but also other critical properties for therapeutic development, such as toxicity and allergenicity. biorxiv.org For example, tools like ToxinPred can assess the potential toxicity of a peptide sequence, while allergenicity can be evaluated using servers like AllerTOP. biorxiv.org Molecular docking simulations can be employed to model the interaction between the peptide and specific microbial or viral targets, such as bacterial cell wall components or viral envelope proteins, providing mechanistic insights at an atomic level. biorxiv.orgnih.gov These computational predictions help to prioritize which peptide variants should be synthesized and tested in the laboratory, saving significant time and resources. mdpi.com

Tool/ApproachFunction in Peptide Design & AnalysisSpecific Application ExampleCitation
Peptide Databases (e.g., APD, DBAASP) Store and organize information on thousands of AMPs; used for comparative analysis and activity prediction.Classifying Brevinin-2 family peptides; predicting activity against specific microbes based on sequence similarity. mdpi.comnih.govbiorxiv.org
Sequence Analysis Tools Calculate physicochemical properties like charge, hydrophobicity, and isoelectric point from the amino acid sequence.Determining the cationic and amphipathic nature of this compound, which is key to its membrane-disrupting function. nih.gov
Secondary Structure Prediction (e.g., PSIPRED) Predicts the formation of α-helices, β-sheets, and random coils.Predicting the α-helical content of Brevinin-2 peptides, which is important for their antimicrobial mechanism. biorxiv.org
Activity/Toxicity Prediction (e.g., ToxinPred) Uses algorithms (e.g., SVM) to predict antimicrobial potency, hemolytic activity, and general toxicity.Screening potential modifications of this compound to enhance antimicrobial effect while minimizing toxicity to host cells. biorxiv.org
Molecular Docking (e.g., PatchDock/FireDock) Simulates the binding interaction between a peptide (ligand) and a target protein or membrane (receptor).Modeling the binding of a Brevinin-2 peptide to bacterial membrane components or viral proteins to understand its mechanism of action. biorxiv.orgnih.gov
Target Prediction (e.g., Swiss Target Prediction) Predicts potential protein targets in host (e.g., human) or pathogen systems based on chemical similarity to known ligands.Identifying potential off-target effects or additional therapeutic applications for a peptide. biorxiv.org

Research Directions and Future Perspectives

Elucidation of Novel Biological Targets and Pathways

A primary avenue for future research is the detailed elucidation of the specific biological targets and molecular pathways modulated by Brevinin-2-OA7. While the membrane-disrupting capabilities are a hallmark of the Brevinin family, the full extent of its mechanism of action is likely more complex. nih.govnih.gov

Future investigations should aim to:

Identify Intracellular Targets: Beyond membrane permeabilization, research is needed to determine if this compound translocates into microbial or host cells to interact with intracellular components, such as DNA or enzymes, a mechanism observed in other antimicrobial peptides (AMPs). nih.gov

Map Immunomodulatory Pathways: Studies on related Brevinin-2 (B1175259) peptides, such as Brevinin-2ISb and Brevinin-2-OA3, have demonstrated an ability to modulate the host's innate immune system. mdpi.com Specifically, they have been shown to interact with the DAF-2/DAF-16 signaling pathway in the model organism Caenorhabditis elegans, enhancing the host's ability to combat infections like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commednexus.orgbiomedres.us A critical research direction is to investigate whether this compound activates similar conserved innate immunity pathways.

Explore Alternative Mechanisms: Other brevinins, like Brevinin-2R, have been found to interact with the lysosomal compartment of cancer cells, initiating cell death pathways. nih.gov Future studies on this compound could explore its effects on subcellular organelles in both microbial and eukaryotic cells to uncover novel mechanisms of action. Research on Brevinin-2MP has also shown that it can bind to macrophage cell membranes to suppress inflammatory signaling cascades. nih.gov

Exploration of Synergistic Effects with Other Antimicrobial Agents

The global challenge of antibiotic resistance necessitates the development of new therapeutic strategies. One promising approach is the use of AMPs in combination with conventional antibiotics to enhance efficacy and overcome resistance.

Future research on this compound should focus on:

Combination Therapy Screening: A study on a related peptide, Brevinin-2CE, demonstrated significant synergistic effects when combined with five different classes of antibiotics against multidrug-resistant clinical isolates of Escherichia coli and MRSA. nih.gov The proposed mechanism involves the peptide permeabilizing the bacterial membrane, which facilitates the entry and action of the antibiotic. nih.gov A systematic investigation into the synergistic potential of this compound with a broad range of antibiotics against clinically relevant pathogens is a logical and vital next step.

Mechanisms of Synergy: Detailed mechanistic studies are required to understand the molecular basis of any observed synergy. This would involve analyzing changes in membrane permeability, inhibition of efflux pumps, and effects on biofilm formation, as suggested by studies on other AMPs. mdpi.comnih.gov

The known antimicrobial spectrum of this compound against key pathogens provides a strong rationale for these investigations. novoprolabs.com

Table 1: Potential Synergistic Combinations for Future this compound Research This table is illustrative, based on findings for related peptides, and outlines potential future research areas.

Pathogen Target Conventional Antibiotic Class Rationale for Combination
Methicillin-Resistant Staphylococcus aureus (MRSA) Beta-lactams, Glycopeptides Brevinin-2CE showed synergy; this compound is active against S. aureus. novoprolabs.comnih.gov
Extended-Spectrum β-Lactamase (ESBL) Escherichia coli Carbapenems, Aminoglycosides Brevinin-2CE demonstrated synergy; this compound is active against E. coli. novoprolabs.comnih.gov
Pseudomonas aeruginosa Fluoroquinolones, Polymyxins Brevinin-2PRa showed high potency against P. aeruginosa. researchgate.net

Development of Advanced Peptide Delivery Systems for Research Applications

The translation of peptides into practical applications is often hindered by challenges such as poor stability and potential toxicity at high concentrations. nih.govfrontiersin.org Developing advanced delivery systems is crucial for overcoming these limitations in a research context and beyond.

Future directions include:

Nanocarrier Formulation: The use of nanocarriers for peptide delivery can enhance stability, enable targeted delivery, and allow for controlled release. frontiersin.org Research into functionalizing nanostructures with Brevinin family peptides has been proposed as a means to develop advanced bionanomaterials with enhanced antimicrobial properties. nih.gov Encapsulating or conjugating this compound with various nanoparticles (e.g., liposomes, polymeric nanoparticles) could improve its research utility and therapeutic index.

Peptide Modification: Structure-activity relationship studies on other brevinins have shown that strategic amino acid substitutions can enhance antimicrobial potency while reducing hemolytic activity. nih.govnih.gov Similar optimization studies on this compound could lead to the design of more potent and selective analogs for research purposes.

Investigation of Evolutionary Aspects of Brevinin-2 Peptide Function

The Brevinin-2 family exhibits significant structural diversity, which is a result of evolutionary pressures. mdpi.comresearchgate.net Understanding the evolutionary trajectory of this compound can provide insights into its specific function.

Key research questions include:

Diversifying Selection: Studies on antimicrobial peptides from ranid frogs suggest that the mature peptide domain is subject to diversifying selection, likely driven by a co-evolutionary arms race with microbial pathogens. oup.com Future research could apply phylogenetic and molecular evolution analyses to the suite of Brevinin-2 peptides found in Odorrana andersonii to pinpoint the specific selective pressures that shaped the sequence of this compound. imrpress.com

Structure-Function Correlation: The Brevinin-2 family is characterized by a C-terminal disulfide-bridged heptapeptide (B1575542) domain, often called the "Rana box". researchgate.netresearchgate.net Comparative studies could investigate how minor variations in the amino acid sequence between this compound and other closely related brevinins from the same species affect their secondary structure, membrane interaction, and ultimately, their biological activity spectrum. researchgate.net

Comparative Proteomics and Peptidomics of Amphibian Secretions

This compound was discovered through the peptidomic analysis of skin secretions from Odorrana andersonii. novoprolabs.comimrpress.com Expanding on this work using comparative proteomics can offer a broader understanding of its biological context.

Future research in this area should involve:

Intra-species Variation: Conducting comparative proteomic and peptidomic analyses of skin secretions from different populations of Odorrana andersonii. This could reveal variations in the expression level of this compound and other peptides, correlating them with geographical location, environmental factors, or pathogen exposure.

Cross-species Comparison: While this compound is specific to Odorrana andersonii, comparative proteomics across different frog species can provide insights into the functional diversification of the Brevinin-2 family. nih.govnih.gov Such studies can help identify conserved functional motifs and species-specific adaptations, placing the specific role of this compound within a broader ecological and evolutionary framework.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Brevinin-2-OA3
Brevinin-2CE
Brevinin-2ISb
Brevinin-2R
Brevinin-2MP
Brevinin-2PRa
Escherichia coli
Staphylococcus aureus
Pseudomonas aeruginosa

Q & A

Q. What experimental methodologies are recommended for determining the structural and functional properties of Brevinin-2-OA7?

To characterize this compound, employ a multi-modal approach:

  • Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its tertiary structure, and mass spectrometry for molecular weight validation .
  • Functional Assays : Conduct antimicrobial activity tests (e.g., minimum inhibitory concentration assays) against Gram-positive/negative bacteria, with controls for solvent effects .
  • Purity Validation : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds for reproducible results .

Q. How can researchers design in vitro studies to assess this compound’s mechanism of action without conflating cytotoxicity and therapeutic effects?

  • Dose-Response Curves : Test peptide concentrations across a logarithmic range (e.g., 1–100 µM) to distinguish therapeutic efficacy from cytotoxic thresholds.
  • Cell Line Selection : Use pathogen-specific models (e.g., Staphylococcus aureus biofilms) alongside mammalian cell lines (e.g., HEK293) to evaluate selectivity .
  • Control Groups : Include untreated cells, solvent-only controls, and reference antimicrobials (e.g., polymyxin B) to contextualize results .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s efficacy across different bacterial strains?

  • Meta-Analysis Framework : Systematically compare studies by variables such as bacterial membrane composition, peptide stability (e.g., protease susceptibility), and experimental conditions (pH, temperature) .
  • Replication Studies : Repeat conflicting experiments with standardized protocols (e.g., CLSI guidelines) to isolate variables like bacterial growth phase or peptide formulation .
  • Data Harmonization : Use statistical tools (ANOVA or mixed-effects models) to quantify variability between studies and identify confounding factors .

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s therapeutic potential while minimizing ethical concerns?

  • Animal Models : Select pathogen-specific infection models (e.g., murine sepsis) with sample sizes calculated via power analysis to ensure statistical validity .
  • Dosing Regimens : Test pharmacokinetic parameters (half-life, biodistribution) via fluorescent tagging or radioisotope labeling to determine optimal administration routes .
  • Ethical Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) by using non-mammalian models (e.g., Galleria mellonella) for preliminary toxicity screening .

Q. How can computational approaches enhance understanding of this compound’s interactions with microbial membranes?

  • Molecular Dynamics (MD) Simulations : Model peptide-lipid bilayer interactions to predict binding affinity and pore formation mechanisms.
  • Machine Learning : Train algorithms on existing antimicrobial peptide datasets to identify sequence-activity relationships and guide mutagenesis studies .
  • Validation : Correlate computational predictions with experimental data (e.g., circular dichroism for secondary structure changes) .

Methodological Challenges and Solutions

Q. What criteria should guide the selection of negative controls in this compound bioactivity studies?

  • Solvent Controls : Use the same solvent (e.g., DMSO or saline) at concentrations matching experimental groups to rule out solvent-induced artifacts.
  • Scrambled Peptide Controls : Synthesize a scrambled-sequence variant to distinguish sequence-specific effects from nonspecific membrane disruption .
  • Pathogen Viability Assays : Include live/dead staining (e.g., propidium iodide) to confirm antimicrobial activity correlates with cell death .

Q. How can researchers ensure reproducibility when synthesizing this compound analogues?

  • Synthesis Protocols : Document solid-phase peptide synthesis (SPPS) parameters (resin type, coupling reagents, cleavage conditions) in detail .
  • Batch Testing : Validate each analogue batch via HPLC and mass spectrometry, reporting retention times and purity metrics .
  • Open Data Sharing : Deposit raw spectral data and synthesis logs in public repositories (e.g., Zenodo) for peer validation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent antimicrobial effects of this compound?

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • Outlier Detection : Use Grubbs’ test or robust regression to identify and exclude anomalous data points .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate peptide structural features (e.g., hydrophobicity) with bioactivity .

Q. How should researchers contextualize this compound’s activity within existing antimicrobial peptide literature?

  • Comparative Tables : Compile data on MIC values, toxicity profiles, and structural motifs of analogous peptides (e.g., melittin, temporin) .
  • Systematic Reviews : Use PRISMA guidelines to synthesize evidence on peptide stability, resistance mechanisms, and clinical applicability .

Tables for Methodological Reference

Q. Table 1: Key Parameters for this compound Bioactivity Assays

ParameterRecommended MethodControls Needed
Antimicrobial ActivityBroth microdilution (CLSI guidelines)Solvent, reference drug
CytotoxicityMTT assay on mammalian cellsUntreated cells
Peptide StabilityProtease digestion + HPLC analysisProtease-free buffer

Q. Table 2: Common Pitfalls in this compound Research

PitfallSolutionEvidence Source
Batch variabilityRigorous synthesis documentation
Contradictory MIC valuesStandardize bacterial growth conditions
OverinterpretationUse multivariate statistical validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.